1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one
Description
1-(4-{[(9-Chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrimido-benzothiazine core fused with a pyrrolidin-2-one moiety via a sulfanylmethyl linker.
Properties
IUPAC Name |
1-[4-[(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylmethyl]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S2/c1-26-18-9-6-15(23)11-17(18)21-19(32(26,29)30)12-24-22(25-21)31-13-14-4-7-16(8-5-14)27-10-2-3-20(27)28/h4-9,11-12H,2-3,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNZNMYXDFJVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates elements known for biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 475.0 g/mol . The structure includes a pyrrolidinone ring, a benzothiazine moiety, and a chloro substituent that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉ClN₄O₃S |
| Molecular Weight | 475.0 g/mol |
| CAS Number | 1111048-88-4 |
| Solubility | Not specified |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study highlighted that thiazine derivatives possess moderate to significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MICs) in the microgram range .
Case Study: Antimicrobial Efficacy
- A derivative of the compound demonstrated an MIC of <10 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have indicated that related benzothiazine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Mechanism of Action
- The compound may interact with specific protein targets involved in cancer pathways, potentially disrupting cellular signaling necessary for tumor growth .
Case Study: Cancer Cell Line Testing
- In vitro tests on human cancer cell lines revealed that the compound reduced cell viability by 50% at concentrations ranging from 10 to 20 µM , showcasing its potential as an anticancer agent.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against cholinesterase enzymes.
Research Findings
- A related compound showed IC50 values of 46.42 µM for butyrylcholinesterase inhibition, comparable to established drugs like physostigmine . This suggests potential applications in cognitive enhancement or treatment of neurodegenerative disorders.
Comparative Analysis with Related Compounds
A comparative analysis with other thiazine and pyrimidine derivatives reveals varying degrees of biological activity:
| Compound Name | Activity Type | IC50/ MIC Values |
|---|---|---|
| Compound A | Antimicrobial | <10 µg/mL |
| Compound B | Anticancer | 10 µM |
| Compound C | Cholinesterase Inhibitor | 46.42 µM (BChE) |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from similar structures. For instance, derivatives containing benzothiazole and thiophene moieties have demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 μmol/L, showing comparable efficacy to standard antibiotics like cefotaxime in certain cases .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound 7a | 6 | Bacillus subtilis |
| Compound 7e | 8 | Salmonella typhi |
| Compound 9a | 4 | Staphylococcus aureus |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through cytotoxicity screening against various cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicated that several derivatives exhibited potent to moderate cytotoxic effects, with IC50 values ranging from 2.56 to 4.50 μmol/L across different cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (μmol/L) | Cancer Cell Line |
|---|---|---|
| Compound 5a | 2.56 | NCI-H460 |
| Compound 7e | 3.00 | HepG2 |
| Compound 9b | 3.20 | HCT-116 |
Antioxidant Activity
In addition to antimicrobial and anticancer activities, the compound has shown promising antioxidant properties. Studies indicate that certain derivatives effectively inhibit lipid peroxidation in biological systems, suggesting potential applications in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity of Derivatives
| Compound | Inhibition (%) |
|---|---|
| Compound 7a | 91.2 |
| Compound 7d | 92.8 |
| Trolox (control) | 89.5 |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs identified from cheminformatics databases (Table 1) include:
Key Observations :
- The target compound’s pyrimido-benzothiazine core distinguishes it from simpler pyrimidinone analogs (e.g., 898421-54-0), which lack fused aromatic systems.
Similarity Assessment Methods
Compound similarity is typically quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients (Tc):
- Tanimoto Similarity : For the target compound and 898441-49-1, Tc ≈ 0.65–0.70 (hypothetical estimate based on shared sulfanylmethyl and chlorinated motifs) .
- Activity Cliffs: Structural analogs with minor modifications (e.g., nitro vs. chloro substituents) may exhibit divergent biological activities despite high Tc values .
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs (e.g., 1282554-35-1) .
Limitations and Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
